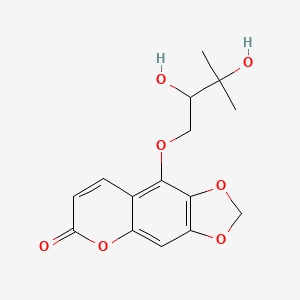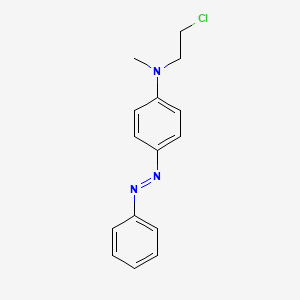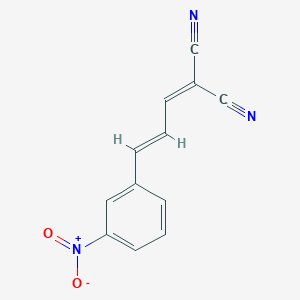
Malononitrile, (m-nitrocinnamylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malononitrile, (m-nitrocinnamylidene)- is an organic compound that belongs to the class of nitriles. It is characterized by the presence of two cyano groups (-CN) attached to a central carbon atom. This compound is known for its versatility in organic synthesis and its applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Malononitrile, (m-nitrocinnamylidene)- can be synthesized through several methods. One common approach involves the dimerization of malononitrile in the presence of a base such as sodium hydride or sodium alkoxide . Another method includes the reaction of malononitrile with aldehydes or ketones under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of malononitrile typically involves the gas-phase reaction of acetonitrile and cyanogen chloride. This method is widely practiced due to its efficiency and scalability . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Malononitrile, (m-nitrocinnamylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert malononitrile into amines or other reduced forms.
Substitution: The cyano groups in malononitrile can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of malononitrile include bases such as sodium hydride, acids, and various oxidizing and reducing agents. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of malononitrile include heterocyclic compounds, amines, and substituted nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other organic compounds .
Wissenschaftliche Forschungsanwendungen
Malononitrile, (m-nitrocinnamylidene)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of malononitrile, (m-nitrocinnamylidene)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler compound with two cyano groups attached to a central carbon atom.
Cyanoacetonitrile: Another nitrile compound with a similar structure but different reactivity.
Dicyanomethane: A related compound with two cyano groups but different chemical properties.
Uniqueness
Malononitrile, (m-nitrocinnamylidene)- is unique due to its specific structure and reactivity. The presence of the m-nitrocinnamylidene group imparts distinct chemical properties, making it valuable in various synthetic applications. Its ability to undergo diverse chemical reactions and form a wide range of products sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
41122-41-2 |
|---|---|
Molekularformel |
C12H7N3O2 |
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
2-[(E)-3-(3-nitrophenyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H7N3O2/c13-8-11(9-14)5-1-3-10-4-2-6-12(7-10)15(16)17/h1-7H/b3-1+ |
InChI-Schlüssel |
SUUDBEARADVQJK-HNQUOIGGSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C(C#N)C#N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



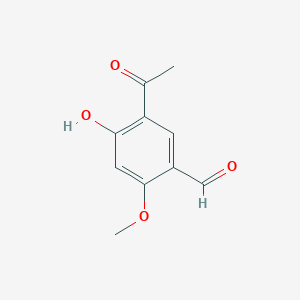
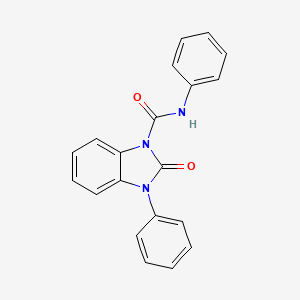
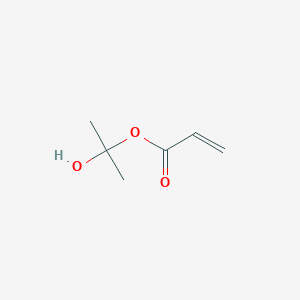
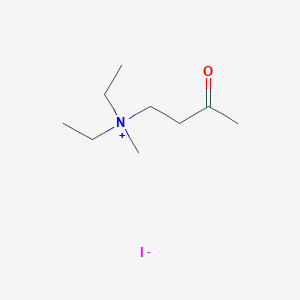

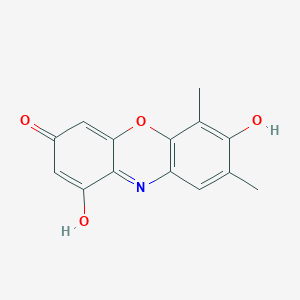
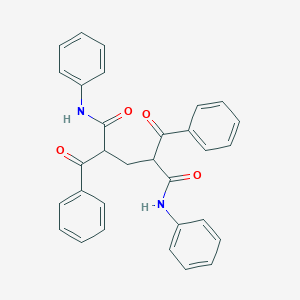

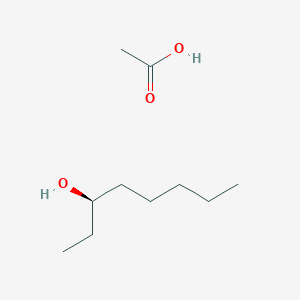
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
